Cas no 823191-67-9 (1,1'-Biphenyl, 6,6'-diiodo-3,3'-dimethoxy-2,2',4,4'-tetramethyl-)
823191-67-9 structure
Product Name:1,1'-Biphenyl, 6,6'-diiodo-3,3'-dimethoxy-2,2',4,4'-tetramethyl-
CAS No:823191-67-9
MF:C18H20I2O2
MW:522.159150123596
CID:695071
PubChem ID:21573581
Update Time:2025-04-19
1,1'-Biphenyl, 6,6'-diiodo-3,3'-dimethoxy-2,2',4,4'-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 6,6'-diiodo-3,3'-dimethoxy-2,2',4,4'-tetramethyl-
- 1-iodo-2-(6-iodo-3-methoxy-2,4-dimethylphenyl)-4-methoxy-3,5-dimethylbenzene
- 823191-67-9
- InChI=1/C18H20I2O2/c1-9-7-13(19)15(11(3)17(9)21-5)16-12(4)18(22-6)10(2)8-14(16)20/h7-8H,1-6H3
- DTXSID30615964
- WEMSFJPTNIVFPM-UHFFFAOYSA-
- 6,6'-Diiodo-3,3'-dimethoxy-2,2',4,4'-tetramethyl-1,1'-biphenyl
-
- Inchi: 1S/C18H20I2O2/c1-9-7-13(19)15(11(3)17(9)21-5)16-12(4)18(22-6)10(2)8-14(16)20/h7-8H,1-6H3
- InChI Key: WEMSFJPTNIVFPM-UHFFFAOYSA-N
- SMILES: IC1=CC(C)=C(C(C)=C1C1C(=CC(C)=C(C=1C)OC)I)OC
Computed Properties
- Exact Mass: 521.95528g/mol
- Monoisotopic Mass: 521.95528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 18.5Ų
1,1'-Biphenyl, 6,6'-diiodo-3,3'-dimethoxy-2,2',4,4'-tetramethyl- Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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